Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-5-ethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-5-13-9-14(21(27)28-6-2)20(29-13)24-18(25)10-17-19(26)23-16-8-12(4)11(3)7-15(16)22-17/h7-9,17,22H,5-6,10H2,1-4H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUGNLRCZZLCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Nonsense-Mediated mRNA Decay (NMD) pathway . This pathway plays a crucial role in the cellular quality control system by eliminating mRNA transcripts that contain premature termination codons.
Mode of Action
This compound inhibits the NMD pathway in a dose-dependent manner. It is shown to dock reversibly within a SMG7 pocket , disrupting the SMG7-UPF1 interaction and preventing their complex formation. This disruption leads to an increase in the stability of mRNA transcripts that contain premature termination codons.
Biochemical Pathways
By inhibiting the NMD pathway, this compound affects the degradation of mRNA transcripts. This leads to an increase in the stability of premature termination codon (PTC) mutated p53 mRNA in certain cells. The compound acts synergistically with G418 to increase p53 expression in p53 PTC mutant cells, leading to increased mRNA levels of p21, Bax, and PUMA.
Result of Action
The inhibition of the NMD pathway and the subsequent increase in the stability of PTC mutated p53 mRNA can lead to an increase in the expression of p53 in certain cells. This can result in increased mRNA levels of p21, Bax, and PUMA, which are all involved in cell cycle regulation and apoptosis.
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate, commonly referred to as NMDI14, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of NMDI14, examining its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
NMDI14 has the following chemical characteristics:
- Molecular Formula : C21H25N3O4S
- Molecular Weight : 415.51 g/mol
- CAS Number : 307519-88-6
- Solubility : Soluble in DMSO (≥ 25 mg/mL) .
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 658.8 ± 55.0 °C (Predicted) |
| Density | 1.250 ± 0.06 g/cm³ (Predicted) |
| pKa | 13.42 ± 0.40 (Predicted) |
| Color | White to beige |
Pharmacological Effects
NMDI14 exhibits various biological activities, primarily attributed to its structural components that allow interaction with multiple biological targets. Some key activities include:
- Antimicrobial Activity : Preliminary studies indicate that NMDI14 possesses antimicrobial properties, which have been evaluated against a range of bacterial strains. The compound's effectiveness was compared to standard antibiotics in vitro, showing promising results .
- Anticancer Potential : Research has suggested that NMDI14 may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
- Anti-inflammatory Properties : NMDI14 has shown potential in reducing inflammation markers in experimental models, indicating its usefulness in treating inflammatory diseases .
The biological activity of NMDI14 is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : NMDI14 may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression.
- Receptor Modulation : The compound could modulate receptors associated with pain and inflammation, contributing to its analgesic effects.
- Signal Transduction Interference : It may interfere with signal transduction pathways that promote cell proliferation and survival in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in the Indian Journal of Heterocyclic Chemistry evaluated the antimicrobial efficacy of NMDI14 against various pathogens. The compound was tested using the disk diffusion method, revealing significant inhibition zones compared to control groups .
Study 2: Cytotoxicity Against Cancer Cells
In a study focusing on anticancer activity, NMDI14 was administered to several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at varying concentrations. The mechanism was further explored through flow cytometry analysis, confirming apoptosis as a primary mode of action .
Study 3: In Vivo Anti-inflammatory Effects
An animal model was utilized to assess the anti-inflammatory properties of NMDI14. Mice treated with the compound showed reduced paw edema compared to untreated controls, suggesting effective modulation of inflammatory responses .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Antitumor Activity:
Studies have demonstrated that derivatives of the tetrahydroquinoxaline framework can inhibit cancer cell proliferation. Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate has shown potential in targeting various cancer cell lines.
2. Antimicrobial Properties:
The compound has been evaluated for its efficacy against bacterial strains. Preliminary results suggest it possesses activity against both Gram-positive and Gram-negative bacteria.
3. Neuroprotective Effects:
Given its structural similarities to known neuroprotective agents, this compound may offer protective effects against neurodegenerative disorders.
Case Studies
Several studies have investigated the applications of this compound in various contexts:
Anticancer Research:
A study conducted by Zhang et al. (2024) explored the cytotoxic effects of this compound on breast cancer cells. The findings indicated significant inhibition of cell growth and induction of apoptosis through modulation of apoptotic pathways.
Antimicrobial Activity:
In a study by Patel et al. (2023), the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the ethylthiophene moiety enhanced antibacterial activity.
Neuroprotective Effects:
Lee et al. (2021) examined the neuroprotective properties of related compounds in models of oxidative stress-induced neurotoxicity. The study suggested that this compound could mitigate neuronal damage through antioxidant mechanisms.
Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via cyanoacetylation of ethyl 2-amino-thiophene derivatives using reactive intermediates like 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes. Reaction optimization includes using toluene with catalytic piperidine and acetic acid, achieving yields of 72–94% after recrystallization . Parallel methods for analogous thiophenes involve stepwise coupling of acetamido groups to the thiophene core, validated by IR, NMR, and mass spectrometry .
Q. Which spectroscopic and crystallographic techniques are critical for confirming its molecular structure?
- Methodological Answer :
- Spectroscopy : IR confirms carbonyl and amide functional groups. H NMR identifies proton environments (e.g., ethyl ester protons at δ ~4.2 ppm, aromatic protons at δ ~6.8–7.5 ppm) .
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond lengths, angles, and spatial conformation. For related thiophenes, triclinic or monoclinic crystal systems are common, with density ~1.4 g/cm .
Q. How can impurities be minimized during purification?
- Methodological Answer : Recrystallization using alcohol solvents (ethanol/methanol) removes unreacted starting materials. Advanced techniques like membrane separation (e.g., nanofiltration) or chromatography (silica gel, ethyl acetate/hexane eluents) isolate isomers or byproducts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites (e.g., the thiophene ring’s C-2/C-5 positions).
- Molecular Docking : Screens interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock. Validate docking results with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions between theoretical predictions and experimental bioactivity data?
- Methodological Answer :
- Data Triangulation : Cross-validate computational results with crystallographic data (e.g., bond polarization) and spectroscopic trends (e.g., substituent effects on NMR shifts).
- Dose-Response Refinement : Repeat bioassays (e.g., DPPH antioxidant tests) at varying concentrations (10–100 µM) to address false negatives/positives .
Q. How can derivatives be designed to enhance metabolic stability or target selectivity?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO) at the thiophene C-5 position to modulate redox potential.
- Prodrug Modifications : Replace the ethyl ester with a tert-butyl group to improve lipophilicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
